molecular formula C13H18N2O4 B5719738 N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide

N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide

Cat. No. B5719738
M. Wt: 266.29 g/mol
InChI Key: JDLYSHGYGBCULY-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide, also known as SD-105, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of morpholinecarboxamides and has been studied for its use in various fields such as cancer treatment and neuroprotection.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide has also been shown to activate certain signaling pathways that are involved in cell death.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth in animal models. N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide is its ability to induce cell death in cancer cells without affecting normal cells. This makes it a potentially effective cancer treatment with fewer side effects. However, one limitation of N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide. One area of interest is the development of N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide analogs with improved solubility and bioavailability. Another area of research is the use of N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide and its potential use in the treatment of neurodegenerative diseases.
In conclusion, N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide is a promising compound with potential therapeutic properties in the fields of cancer treatment and neuroprotection. Further research is needed to fully understand its mechanism of action and to develop more effective analogs for clinical use.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide involves the reaction of 2,4-dimethoxybenzaldehyde with morpholine and subsequent reaction with chloroformic acid. The resulting compound is then purified through recrystallization to obtain the final product.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide has been extensively studied for its potential use in cancer treatment. Research has shown that this compound has anticancer properties and can induce cell death in various cancer cell lines. N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide has also been studied for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-17-10-3-4-11(12(9-10)18-2)14-13(16)15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLYSHGYGBCULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)morpholine-4-carboxamide

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